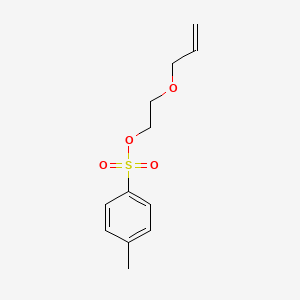
2-prop-2-enoxyethyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-prop-2-enoxyethyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonic acid esters. It is characterized by the presence of a toluene-4-sulfonic acid moiety attached to a 2-allyloxyethyl group. This compound is known for its applications in various fields, including analytical chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of toluene-4-sulfonic acid 2-allyloxyethyl ester typically involves the reaction of toluene-4-sulfonyl chloride with 2-allyloxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like N,N-dimethylformamide. The general reaction scheme is as follows:
Toluene-4-sulfonyl chloride+2-allyloxyethanol→Toluene-4-sulfonic acid 2-allyloxyethyl ester+HCl
Industrial Production Methods
On an industrial scale, the production of toluene-4-sulfonic acid 2-allyloxyethyl ester follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-prop-2-enoxyethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The ester group can be substituted by nucleophiles, leading to the formation of different derivatives.
Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield toluene-4-sulfonic acid and 2-allyloxyethanol.
Oxidation: The allyl group can undergo oxidation to form corresponding epoxides or diols.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols for substitution reactions.
Acids and Bases: For hydrolysis reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products
Substitution Products: Various derivatives depending on the nucleophile used.
Hydrolysis Products: Toluene-4-sulfonic acid and 2-allyloxyethanol.
Oxidation Products: Epoxides or diols derived from the allyl group.
Applications De Recherche Scientifique
2-prop-2-enoxyethyl 4-methylbenzenesulfonate has several applications in scientific research:
Analytical Chemistry: Used as a fluorescent labeling reagent for the sensitive determination of fatty acids in biological samples.
Organic Synthesis: Acts as a precursor for the synthesis of various organic compounds.
Biological Studies: Utilized in the study of enzyme mechanisms and protein interactions.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of toluene-4-sulfonic acid 2-allyloxyethyl ester involves its ability to act as a leaving group in substitution reactions. The sulfonic acid moiety enhances the electrophilicity of the ester, making it more susceptible to nucleophilic attack. The allyl group can also participate in various reactions, such as oxidation, due to the presence of the double bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
Toluene-4-sulfonic acid 2-vinyloxyethyl ester: Similar structure but with a vinyloxy group instead of an allyloxy group.
Toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d]imidazol-1-yl)-ethyl ester: Contains a more complex aromatic system.
Uniqueness
2-prop-2-enoxyethyl 4-methylbenzenesulfonate is unique due to its combination of the sulfonic acid moiety and the allyloxyethyl group, which provides distinct reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C12H16O4S |
|---|---|
Poids moléculaire |
256.32 g/mol |
Nom IUPAC |
2-prop-2-enoxyethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H16O4S/c1-3-8-15-9-10-16-17(13,14)12-6-4-11(2)5-7-12/h3-7H,1,8-10H2,2H3 |
Clé InChI |
FMSLIZMDBRKBQO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















